molecular formula C32H36F2N2O4 B12803725 Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2,2-dimethylpropyl)-, phenylmethyl ester, (S-(R*,R*))- CAS No. 134450-36-5

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2,2-dimethylpropyl)-, phenylmethyl ester, (S-(R*,R*))-

Cat. No.: B12803725
CAS No.: 134450-36-5
M. Wt: 550.6 g/mol
InChI Key: TYDNNJPGOYXSFM-RRPNLBNLSA-N
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Description

Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2,2-dimethylpropyl)-, phenylmethyl ester, (S-(R*,R*))- is a complex organic compound characterized by its unique structural features, including multiple functional groups such as carbamate, ester, and difluoroketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of the intermediate, 3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentylamine, through a series of reactions such as Friedel-Crafts acylation and subsequent reduction.

    Carbamate Formation: The intermediate is then reacted with isocyanate to form the carbamate linkage.

    Esterification: The final step involves esterification with phenylmethyl alcohol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the difluoroketone group, converting it to a difluoroalcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for diseases such as cancer and neurological disorders.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Preclinical studies often focus on understanding the compound’s bioavailability, toxicity, and efficacy.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The difluoroketone group can form strong interactions with amino acid residues, enhancing binding affinity and specificity. Additionally, the compound’s ester and carbamate groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2-methylbutyl)-, phenylmethyl ester
  • Butanamide, N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-3-methyl-2-((((2-pyridinylmethyl)amino)carbonyl)amino)-, (S-(R,R))-**

Uniqueness

Compared to similar compounds, Carbamic acid, (1-(((3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)amino)carbonyl)-2,2-dimethylpropyl)-, phenylmethyl ester, (S-(R*,R*))- stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the difluoroketone group, in particular, enhances its potential as a pharmacologically active compound, offering distinct advantages in drug design and development.

This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

134450-36-5

Molecular Formula

C32H36F2N2O4

Molecular Weight

550.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C32H36F2N2O4/c1-31(2,3)27(36-30(39)40-22-25-17-11-6-12-18-25)29(38)35-26(21-24-15-9-5-10-16-24)28(37)32(33,34)20-19-23-13-7-4-8-14-23/h4-18,26-27H,19-22H2,1-3H3,(H,35,38)(H,36,39)/t26-,27+/m0/s1

InChI Key

TYDNNJPGOYXSFM-RRPNLBNLSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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